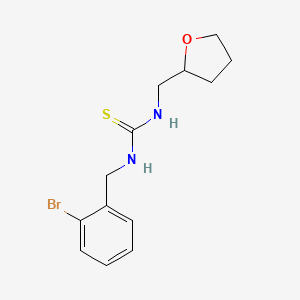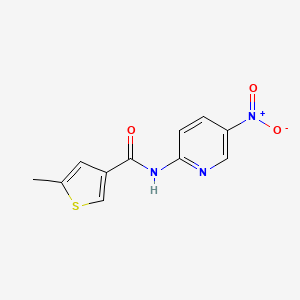![molecular formula C14H15N3O2S B4184633 N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide](/img/structure/B4184633.png)
N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide
描述
N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, commonly known as TPN-171, is a novel small molecule that has shown promising results in various scientific research studies. It is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in various cellular processes.
作用机制
The mechanism of action of TPN-171 involves its inhibition of N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, which is the rate-limiting enzyme in the biosynthesis of NAD+. By depleting NAD+ levels, TPN-171 leads to energy depletion and cell death in cancer cells. In metabolic disorders, TPN-171 improves glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. TPN-171 also reduces neuroinflammation and oxidative stress in neurodegenerative diseases by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, metabolic disorders, and neurodegenerative diseases, TPN-171 has been shown to have other biochemical and physiological effects. It has been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its therapeutic effects. TPN-171 has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of sepsis, indicating its potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
TPN-171 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, which allows for precise inhibition of NAD+ biosynthesis. However, TPN-171 has poor solubility in water and requires the use of organic solvents for administration, which may limit its use in certain experiments. In addition, TPN-171 has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the study of TPN-171. One direction is the development of more potent and selective N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide inhibitors for use in cancer therapy. Another direction is the investigation of TPN-171's effects on other cellular processes, such as autophagy and DNA repair. Additionally, clinical trials are needed to determine the safety and efficacy of TPN-171 in humans, which may lead to its approval as a therapeutic agent for cancer, metabolic disorders, and neurodegenerative diseases.
科学研究应用
TPN-171 has been extensively studied in various scientific research applications, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth and proliferation of cancer cells by depleting NAD+ levels, which leads to energy depletion and cell death. TPN-171 has also been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as a therapeutic agent for metabolic disorders. In addition, TPN-171 has demonstrated neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and oxidative stress.
属性
IUPAC Name |
N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-4-10-7-11(12(15)18)14(20-10)17-13(19)9-5-3-6-16-8-9/h3,5-8H,2,4H2,1H3,(H2,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDACANPRVXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methyl-N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4184570.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B4184583.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)

![N-(3-pyridinylmethyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4184606.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)


![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184639.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)
![5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4184655.png)